molecular formula C22H25N5O4S B11333809 4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11333809
M. Wt: 455.5 g/mol
InChI Key: ISDABEBFCVVTOA-UHFFFAOYSA-N
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Description

4-METHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a morpholinyl-pyrimidinyl moiety, and a sulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate amines with chloro-pyrimidines under basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the chloro group on the pyrimidine is replaced by the morpholine moiety.

    Attachment of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide.

    Formation of the Sulfonamide Linkage: The final step involves the reaction of the amine group on the phenyl ring with sulfonyl chlorides to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can yield aniline derivatives.

Scientific Research Applications

4-METHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Shares the methoxy and amino groups but differs in the core structure.

    4-Hydroxy-2-quinolones: Similar in having a heterocyclic core but differs in functional groups and overall structure.

Uniqueness

4-METHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a methoxy group, a morpholinyl-pyrimidinyl moiety, and a sulfonamide group

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

4-methoxy-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H25N5O4S/c1-16-23-21(15-22(24-16)27-11-13-31-14-12-27)25-17-3-5-18(6-4-17)26-32(28,29)20-9-7-19(30-2)8-10-20/h3-10,15,26H,11-14H2,1-2H3,(H,23,24,25)

InChI Key

ISDABEBFCVVTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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